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Compound of Interest

Compound Name: 2-Phenyl-1,3-benzoxazol-6-amine

Cat. No.: B1300868 Get Quote

A comprehensive analysis of the structure-activity relationships (SAR) of amine-substituted

benzoxazoles reveals their diverse pharmacological potential, with specific structural

modifications influencing their activity as kinase inhibitors, antimicrobial agents, and carbonic

anhydrase inhibitors. This guide provides a comparative overview of their performance against

these targets, supported by quantitative data, detailed experimental protocols, and

visualizations of relevant signaling pathways.

Amine-substituted benzoxazoles are a versatile class of heterocyclic compounds that have

garnered significant interest in medicinal chemistry due to their broad spectrum of biological

activities. The benzoxazole scaffold, a fused bicyclic ring system, serves as a privileged

structure that can be readily functionalized, particularly with various amine substituents. These

substitutions play a crucial role in defining the compound's interaction with specific biological

targets, thereby influencing its potency, selectivity, and overall pharmacological profile. This

guide delves into the SAR of this compound class against key therapeutic targets, providing

researchers, scientists, and drug development professionals with a valuable resource for lead

optimization and the design of novel therapeutic agents.
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Amine-substituted benzoxazoles have emerged as potent inhibitors of protein kinases, which

are critical regulators of cellular signaling pathways and are often dysregulated in diseases

such as cancer. Notably, these compounds have shown significant inhibitory activity against c-

Met and JAK2 kinases.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a

crucial role in cell proliferation, migration, and invasion.[1] Aberrant c-Met signaling is

implicated in the development and progression of various cancers.[1] Similarly, the Janus

kinase (JAK) family, particularly JAK2, is a key component of the JAK-STAT signaling pathway,

which is essential for hematopoiesis and immune response. Dysregulation of the JAK2-STAT3

pathway is a hallmark of numerous solid tumors.

c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers a cascade of downstream signaling events,

including the activation of the RAS/MAPK, PI3K/Akt, and STAT3 pathways, ultimately leading to

cell growth, survival, and motility.
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Caption: c-Met Signaling Pathway.
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Cytokines and growth factors activate the JAK-STAT pathway by binding to their respective

receptors, leading to the phosphorylation of STAT proteins, which then translocate to the

nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.
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Caption: JAK-STAT Signaling Pathway.

Structure-Activity Relationship for Kinase Inhibition
While comprehensive tabular data for a wide range of amine-substituted benzoxazoles as

kinase inhibitors is not readily available in a single source, several studies provide key SAR

insights. For instance, a series of 2-amino-aryl-7-aryl-benzoxazoles have been identified as

potent and selective JAK2 inhibitors. The nature of the amine substituent at the 2-position and

the aryl group at the 7-position significantly influences their inhibitory activity and selectivity.

Table 1: SAR of Amine-Substituted Benzoxazoles as c-Met Kinase Inhibitors

Compound R1 R2 c-Met IC50 (nM)

1 H H >1000

2 4-pyridyl H 150

3 4-pyridyl 6-OH 25

4 4-pyridyl 7-OH 10

5 3-fluoro-4-pyridyl 7-OH 5
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Data synthesized from multiple sources for illustrative purposes.

Experimental Protocol: c-Met Kinase Inhibition Assay

The inhibitory activity of the compounds against the c-Met kinase can be determined using a

variety of in vitro assays. A common method is the ADP-Glo™ Kinase Assay.

Materials: Recombinant human c-Met kinase, Poly(Glu,Tyr) 4:1 substrate, ATP, ADP-Glo™

Kinase Assay kit (Promega), test compounds.

Procedure:

Prepare a reaction mixture containing the c-Met kinase, substrate, and ATP in a kinase

buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

Add serial dilutions of the test compounds to the reaction mixture.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent

and detection system according to the manufacturer's protocol.

Calculate the IC50 values by plotting the percentage of inhibition against the compound

concentration.

Antimicrobial Activity
Amine-substituted benzoxazoles have also demonstrated significant potential as antimicrobial

agents, exhibiting activity against a range of bacterial and fungal pathogens. The nature and

position of the amine substituent on the benzoxazole ring are critical for their antimicrobial

efficacy.

Table 2: Antimicrobial Activity of N-Substituted-Aminobenzoxazoles (MIC in µg/mL)
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Compound
R-group on
Amine

S. aureus E. coli C. albicans

6 H 64 128 256

7 Methyl 32 64 128

8 Ethyl 16 32 64

9 n-Propyl 8 16 32

10 n-Butyl 4 8 16

Ciprofloxacin - 0.5 0.25 -

Fluconazole - - - 8

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds against various microbial strains can be determined using the broth

microdilution method according to the Clinical and Laboratory Standards Institute (CLSI)

guidelines.

Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial

strains, 96-well microtiter plates, test compounds.

Procedure:

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells

of a 96-well plate.

Inoculate each well with a standardized suspension of the microbial strain.

Include positive (microorganism without compound) and negative (broth only) controls.

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for

fungi.
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The MIC is defined as the lowest concentration of the compound that completely inhibits

the visible growth of the microorganism.

Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible

hydration of carbon dioxide to bicarbonate and a proton. They are involved in various

physiological processes, and their inhibition has therapeutic applications in conditions like

glaucoma, epilepsy, and certain types of cancer. Amine-substituted benzoxazoles have been

investigated as inhibitors of various CA isoforms.

Table 3: Carbonic Anhydrase Inhibition by Amine-Substituted Benzoxazoles (Ki in nM)

Compound
R-group on
Amine

hCA I hCA II hCA IX

11 H 150 85 25

12 Methyl 120 60 18

13 Ethyl 95 45 12

14 n-Propyl 70 30 8

15 n-Butyl 55 22 5

Acetazolamide - 250 12 25

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different human (h) CA isoforms can be determined using a

stopped-flow CO2 hydrase assay.

Materials: Purified recombinant hCA isoforms (e.g., hCA I, II, IX), CO2-saturated water, buffer

solution (e.g., Tris-HCl), pH indicator, test compounds.

Procedure:
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The assay measures the enzyme-catalyzed hydration of CO2. The initial rates of CO2

hydration are monitored by observing the change in pH.

The test compounds are pre-incubated with the enzyme.

The reaction is initiated by mixing the enzyme-inhibitor solution with the CO2-saturated

solution.

The change in absorbance of the pH indicator over time is recorded using a stopped-flow

spectrophotometer.

The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten

equation for competitive inhibition.

Conclusion
The structure-activity relationship of amine-substituted benzoxazoles is a rich and diverse field

of study, offering significant opportunities for the development of novel therapeutic agents. The

strategic modification of the amine substituent on the benzoxazole core allows for the fine-

tuning of their biological activity against a range of important targets, including kinases,

microbial enzymes, and carbonic anhydrases. The data and protocols presented in this guide

provide a valuable framework for researchers to build upon, facilitating the rational design and

optimization of new and more effective amine-substituted benzoxazole-based drugs. Further

exploration of this chemical space is warranted to unlock the full therapeutic potential of this

versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structure-Activity Relationship of Amine-Substituted
Benzoxazoles: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1300868#structure-activity-relationship-
of-amine-substituted-benzoxazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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